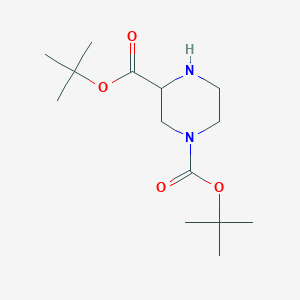

n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester" is a derivative of piperazine featuring a tert-butyl ester group and a Boc-protected amine. This type of compound is often used as an intermediate in the synthesis of various pharmaceuticals and as a building block in organic chemistry due to its protected amine, which can be deprotected under mild acidic conditions 10.

Synthesis Analysis

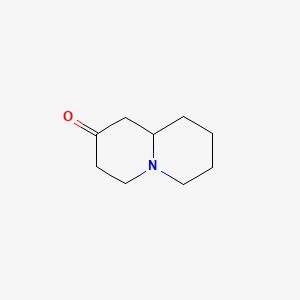

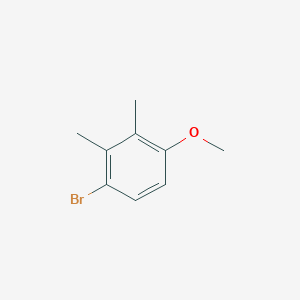

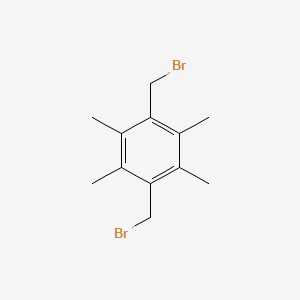

The synthesis of tert-butyl esters of N-protected amino acids, including piperazine derivatives, can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) under mild conditions with triethylamine and 4-dimethylaminopyridine . Novel heterocyclic amino acids in their N-Boc protected ester form have been synthesized through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Additionally, the palladium-catalyzed aromatic amination of bromoarenes with N-Boc-piperazine has been used to synthesize arylpiperazines, which are then deprotected using trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of related N-Boc-protected piperazine derivatives has been confirmed using various spectroscopic methods such as 1H-, 13C-, and 15N-NMR spectroscopy, as well as HRMS. Single-crystal X-ray diffraction has been employed to determine the crystal structure of these compounds, and density functional theory (DFT) calculations have been used to predict and compare the molecular structure .

Chemical Reactions Analysis

N-Boc-protected piperazine derivatives can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of triazole antifungal agents through a series of reactions including Boc protection, reduction, acylation, hydrazinolysis, and cyclization . They can also be activated as active esters in the presence of DMAP with tert-butyl carbonates, leading to the formation of amides or peptides . Furthermore, these compounds can serve as catalysts or reagents in chemoselective reactions, such as the N-tert-butyloxycarbonylation of amines in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected piperazine derivatives have been studied using DFT to analyze the molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the reactivity and stability of the compounds. The crystalline properties, including unit cell parameters and space group, have been determined through X-ray diffraction studies, which also highlight intermolecular interactions such as hydrogen bonding and π-π stacking .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : N-Boc piperazine derivatives, including ester and hydrazide derivatives, have been synthesized and characterized using various spectroscopic studies. These derivatives exhibit interesting structural properties and intermolecular interactions, as revealed by X-ray diffraction analysis (Kulkarni et al., 2016).

Biological Evaluation

- Antibacterial and Antifungal Activities : The synthesized N-Boc piperazine derivatives have been evaluated for their antibacterial and antifungal activities against several microorganisms, showing moderate activity (Kulkarni et al., 2016).

Application in Peptide Synthesis

- Efficient Synthesis of tert-Butyl Esters : Tert-butyl fluorocarbonate (Boc-F) has been used efficiently for the synthesis of tert-butyl esters of N-protected amino acids, which are crucial in peptide synthesis (Loffet et al., 1989).

Chemical Reactions and Mechanisms

- Asymmetric Synthesis : N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides have been synthesized with high diastereomeric enrichment, indicating diverse mechanisms depending on the organometallic reagent used. This process is significant for creating novel ligands for receptors like the human melanocortin 4 receptor (Jiang et al., 2005).

Catalysis and Chemical Transformations

- Catalyst-free N-tert-butyloxycarbonylation of Amines : A catalyst-free approach for N-tert-butyloxycarbonylation of amines in water has been reported. This process is chemoselective, forming N-t-Boc derivatives without unwanted side products and showing significant selectivity in various amine competitions (Chankeshwara & Chakraborti, 2006).

Chelating Agents and Macrocycles

- Synthesis of Bifunctional Macrocycles : N-Boc-protected amino disuccinimido esters have been used in synthesizing bifunctional macrocyclic tetraamines, which are then converted into poly(amino carboxylate) chelating agents. This process is crucial for applications in areas like medicinal chemistry and materials science (McMurry et al., 1992).

Safety And Hazards

Propriétés

IUPAC Name |

ditert-butyl piperazine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRUHJVDHVOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373560 |

Source

|

| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester | |

CAS RN |

438631-75-5 |

Source

|

| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)